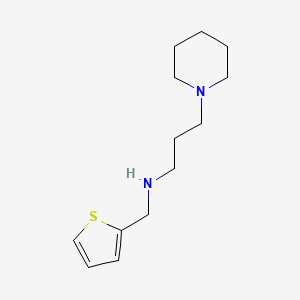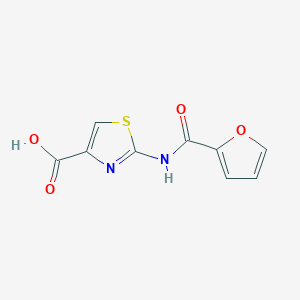
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid, also known as 2-FTCA, is an organic compound belonging to the class of thiazoles. It is a versatile compound with a wide range of applications in scientific research. It is mainly used as a building block for the synthesis of other compounds and for the production of various derivatives. 2-FTCA has been used in the synthesis of drugs, polymers, and other materials. It has also been used in the production of pharmaceuticals and in the synthesis of various biocatalysts. Additionally, 2-FTCA has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Glycation Research
This compound is relevant in the study of protein glycation, which is the non-enzymatic reaction of protein with saccharides and saccharide derivatives . This process is significant in understanding the biological and medical implications of protein modifications, particularly in the context of aging and diabetes-related complications.
Advanced Glycation End Product (AGE) Analysis
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid may be involved in the formation of AGEs, which are key in studying age-related fluorescence and pigment formation in long-lived proteins such as collagen and lens crystallins . Understanding the structure and formation of AGEs can provide insights into the aging process and the development of age-related diseases.
Biocatalysis
The structural similarity of this compound to furan derivatives suggests potential applications in biocatalysis. For example, furandicarboxylic acid (FDCA) is a product of interest in sustainable chemistry, and related compounds could be used as intermediates or catalysts in its production .
Proteomics
The compound’s involvement in protein modifications makes it a candidate for proteomic studies, where it could be used to identify and quantify glycated proteins and free adducts, providing a deeper understanding of cellular processes .
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrazole derivatives, have a broad spectrum of biological activities .
Mode of Action
It’s known that similar compounds interact with their targets through non-enzymatic reactions, such as glycation . Glycation is a spontaneous reaction of a protein with saccharides and saccharide derivatives .
Biochemical Pathways
It’s known that similar compounds, such as furan derivatives, are involved in the degradation pathways of certain bacteria .
Pharmacokinetics
Similar compounds, such as 2-furoyl-coa, are known to be involved in metabolic processes .
Result of Action
It’s known that similar compounds, such as n-(2-furoyl) glycine, are associated with an increased risk of diabetic retinopathy .
Action Environment
It’s known that similar compounds, such as 2-furoic acid, are widely used in food products as a preservative and a flavoring agent, where it imparts a sweet, earthy flavor .
properties
IUPAC Name |
2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGIWWONZLHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



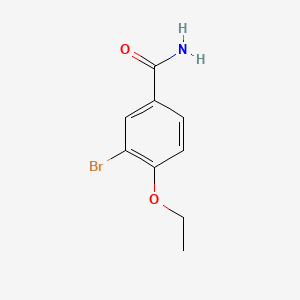
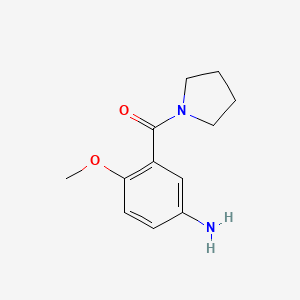

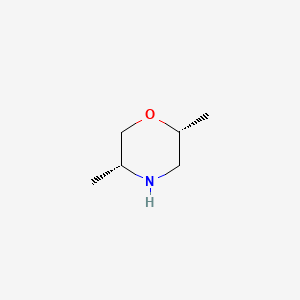
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1385938.png)
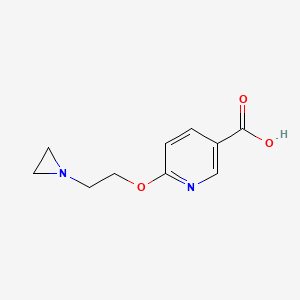
![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)
amine](/img/structure/B1385942.png)
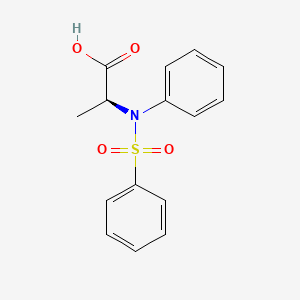
amine](/img/structure/B1385944.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)
![2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid](/img/structure/B1385949.png)
